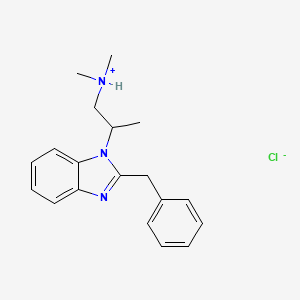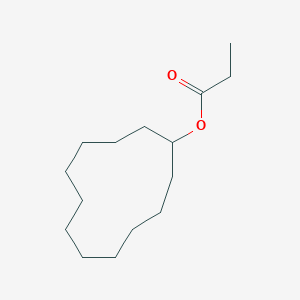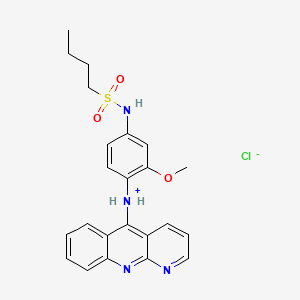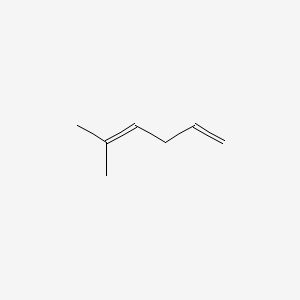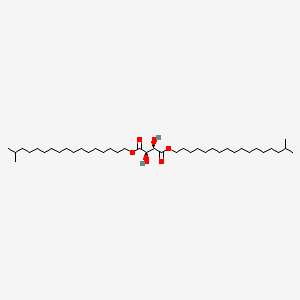
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is a chemical compound known for its unique structure and properties. It is a derivative of butanedioic acid (succinic acid) and contains two hydroxy groups and two long alkyl chains. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester typically involves the esterification of butanedioic acid with 16-methylheptadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
科学研究应用
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The long alkyl chains provide hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diisostearyl Malate: Another ester of butanedioic acid with similar emollient properties.
Dibutyloctyl Malate: A related compound with different alkyl chains, used in cosmetics.
Diethylhexyl Malate: Known for its use in personal care products due to its moisturizing properties.
Uniqueness
Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, 1,4-bis(16-methylheptadecyl) ester is unique due to its specific structure, which combines hydroxy groups and long alkyl chains. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness and utility in scientific research and industrial applications.
属性
CAS 编号 |
67763-17-1 |
|---|---|
分子式 |
C40H78O6 |
分子量 |
655.0 g/mol |
IUPAC 名称 |
bis(16-methylheptadecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-35(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-45-39(43)37(41)38(42)40(44)46-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36(3)4/h35-38,41-42H,5-34H2,1-4H3/t37-,38-/m1/s1 |
InChI 键 |
ICNJXCXEKIMXOE-XPSQVAKYSA-N |
手性 SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



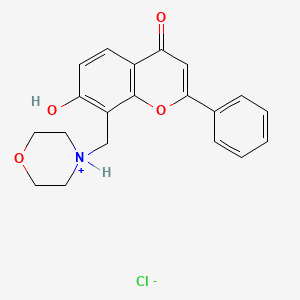
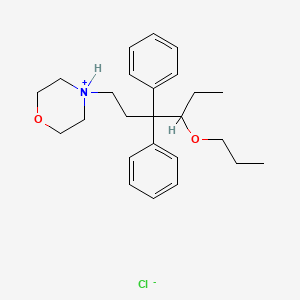
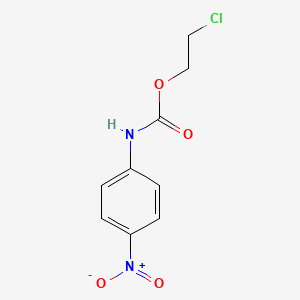

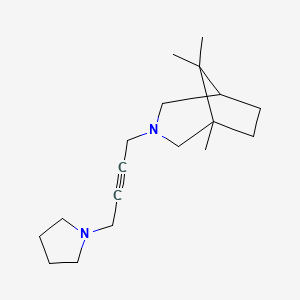
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)

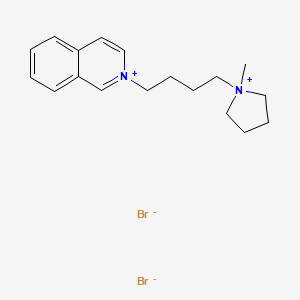
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
